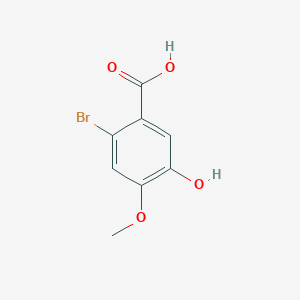
Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- is an organic compound with the molecular formula C10H12FNO3. This compound is characterized by the presence of a benzene ring, a propanoic acid group, an amino group, a fluorine atom, and a methoxy group. It is a derivative of benzenepropanoic acid, where the amino group is positioned at the beta carbon, and the fluorine and methoxy groups are substituted at the 3rd and 5th positions of the benzene ring, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Fluorination: The fluorine atom is introduced at the desired position using a fluorinating agent.
Methoxylation: The methoxy group is introduced through a methoxylation reaction.
Formation of Propanoic Acid: The propanoic acid group is introduced through a series of reactions involving the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, .beta.-amino-3-chloro-5-methoxy-
- Benzenepropanoic acid, .beta.-amino-3-fluoro-4-methoxy-
- Benzenepropanoic acid, .beta.-amino-3-fluoro-5-ethoxy-
Uniqueness
Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
1270343-52-6 |
|---|---|
Molecular Formula |
C10H12FNO3 |
Molecular Weight |
213 |
Synonyms |
Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1148738.png)


![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)

